Methyl 5-oxohept-6-ynoate
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Overview
Description
Methyl 5-oxohept-6-ynoate: is an organic compound with the molecular formula C8H10O3 It is a member of the ester family and features a unique structure with both a ketone and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-oxohept-6-ynoate can be synthesized through multi-step reactions. One common method involves the use of DCC (dicyclohexylcarbodiimide) and 4-(N,N-dimethylamino)pyridine in dichloromethane at ambient temperature, followed by heating .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including esterification and alkyne formation, under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-oxohept-6-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can be employed.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-oxohept-6-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-oxohept-6-ynoate involves its reactivity with various functional groups. The ketone and alkyne groups can participate in different chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Methyl 3-oxohept-6-ynoate: Similar structure but with the ketone group at a different position.
Methyl 4-oxohept-6-ynoate: Another positional isomer with different reactivity.
Properties
CAS No. |
140175-55-9 |
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Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
methyl 5-oxohept-6-ynoate |
InChI |
InChI=1S/C8H10O3/c1-3-7(9)5-4-6-8(10)11-2/h1H,4-6H2,2H3 |
InChI Key |
XJZSNDITHGXLEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=O)C#C |
Origin of Product |
United States |
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